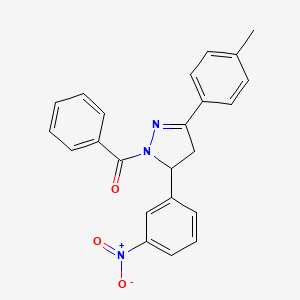![molecular formula C22H34NO3+ B11647779 5-Methyl-1-{[4-(2-methylpropoxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium](/img/structure/B11647779.png)
5-Methyl-1-{[4-(2-methylpropoxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-{[4-(2-methylpropoxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium is a complex organic compound with a unique structure that includes a quinolizine core, a benzoyloxy group, and a methylpropoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-{[4-(2-methylpropoxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinolizine Core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the Benzoyloxy Group: This step involves the esterification of the quinolizine core with 4-(2-methylpropoxy)benzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Methylation: The final step involves the methylation of the quinolizine nitrogen using a methylating agent such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-{[4-(2-methylpropoxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinolizine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, where nucleophiles such as amines or thiols can replace the benzoyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinolizine N-oxide derivatives.
Reduction: Reduced quinolizine derivatives.
Substitution: Substituted quinolizine derivatives with various functional groups.
Scientific Research Applications
5-Methyl-1-{[4-(2-methylpropoxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-1-{[4-(2-methylpropoxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinolizine Derivatives: Compounds with a similar quinolizine core structure.
Benzoyloxy Derivatives: Compounds containing the benzoyloxy functional group.
Methylpropoxy Derivatives: Compounds with a methylpropoxy side chain.
Uniqueness
5-Methyl-1-{[4-(2-methylpropoxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C22H34NO3+ |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
[(1R)-5-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium-1-yl]methyl 4-(2-methylpropoxy)benzoate |
InChI |
InChI=1S/C22H34NO3/c1-17(2)15-25-20-11-9-18(10-12-20)22(24)26-16-19-7-6-14-23(3)13-5-4-8-21(19)23/h9-12,17,19,21H,4-8,13-16H2,1-3H3/q+1/t19-,21?,23?/m0/s1 |
InChI Key |
JSAHWRWJVNYPMA-YGWXTMFKSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)OC[C@@H]2CCC[N+]3(C2CCCC3)C |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)OCC2CCC[N+]3(C2CCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-chloro-8-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11647698.png)

![(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647711.png)
![3-(Benzylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11647717.png)
![2-[(4-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11647723.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)-3-phenylpropanamide (non-preferred name)](/img/structure/B11647728.png)
![1-(4-chlorobenzyl)-3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11647733.png)
![(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-6-hydroxy-3-(3-methylphenyl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B11647734.png)
![4-[(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)amino]phenol](/img/structure/B11647737.png)
![2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorophenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11647745.png)
![butyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11647747.png)
![ethyl (2Z)-2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11647753.png)
![2-[2-Oxo-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-[1,2]dithiolo[3,4-c]quinolin-5-yl)-ethyl]-isoindole-1,3-dione](/img/structure/B11647759.png)
![N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B11647762.png)
